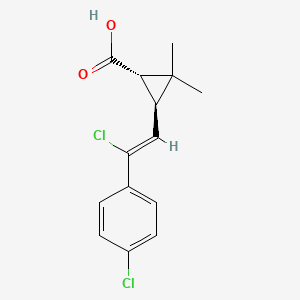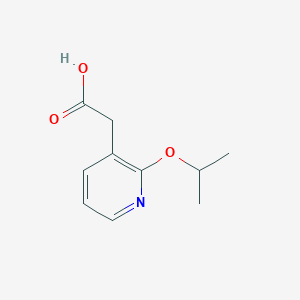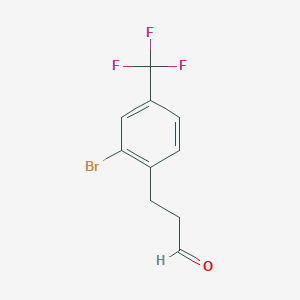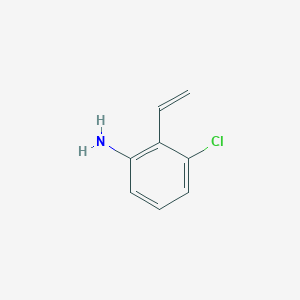
3-Chloro-2-vinylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-vinylaniline is an organic compound characterized by a chloro group and a vinyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-vinylaniline typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloroaniline.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors to handle the Heck reaction efficiently.
Continuous Flow Systems: These systems can enhance the reaction efficiency and product yield.
Automated Purification: Industrial processes often use automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form 2-vinylaniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: 2-Vinylaniline.
Substitution Products: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-vinylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs.
Industry: It is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which 3-Chloro-2-vinylaniline exerts its effects depends on its chemical structure:
Molecular Targets: The chloro and vinyl groups can interact with various enzymes and receptors, influencing biological pathways.
Pathways Involved: It can participate in electrophilic aromatic substitution reactions, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
2-Chloroaniline: Lacks the vinyl group, making it less reactive in certain synthetic applications.
3-Chloroaniline: Similar structure but without the vinyl group, leading to different reactivity and applications.
2-Vinylaniline:
Uniqueness: 3-Chloro-2-vinylaniline’s combination of chloro and vinyl groups provides unique reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-chloro-2-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1,10H2 |
InChI Key |
LHKHVKMCVNGBGL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
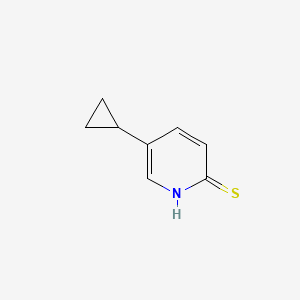
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)



![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
